

physicochemical properties of (S)-3-Boc-2-thiazolidinecarboxylic acid

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Compound of Interest

Compound Name: (S)-3-Boc-2-thiazolidinecarboxylic acid

Cat. No.: B1591526

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An In-depth Technical Guide to the Physicochemical Properties of **(S)-3-Boc-2-thiazolidinecarboxylic Acid**

Core Molecular and Physical Attributes

(S)-3-Boc-2-thiazolidinecarboxylic acid is a derivative of the non-proteinogenic amino acid thiazolidine-2-carboxylic acid, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is fundamental to its application in controlled, stepwise peptide synthesis.^[1] The thiazolidine ring introduces a rigid conformational constraint, making it a valuable tool for probing peptide structure-activity relationships.

The fundamental physical and chemical identifiers for this compound are summarized below. These constants are the first-line data for identity confirmation, purity assessment, and reaction setup.

Property	Value	Source(s)
CAS Number	891192-95-3	[2][3][4]
Molecular Formula	C ₉ H ₁₅ NO ₄ S	[2][4]
Molecular Weight	233.28 g/mol	[2][3]
Appearance	White to off-white solid/powder	[2]
Melting Point	90°C to 93°C	[2]
Optical Rotation	-47° (c=5 in Methanol)	[2]
Purity (Typical)	≥ 97%	[2][3]

Expert Insight: The melting point range of 90-93°C is a critical preliminary indicator of purity. A broader range or a significant deviation may suggest the presence of impurities or residual solvent, warranting further analysis by techniques such as HPLC or NMR spectroscopy before use in sensitive applications like peptide synthesis.

The Spectroscopic Fingerprint: A System of Self-Validation

Spectroscopic analysis provides an unambiguous structural "fingerprint" of the molecule. For a compound like **(S)-3-Boc-2-thiazolidinecarboxylic acid**, a combination of NMR, IR, and Mass Spectrometry is essential not only for initial identification but also for batch-to-batch quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing detailed structural information.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 10-12 ppm, though its position is highly dependent on solvent and concentration.[5] Protons on the thiazolidine ring will

appear in the aliphatic region, while the nine equivalent protons of the tert-butyl group on the Boc protector will yield a sharp, strong singlet around 1.4-1.5 ppm.

- ^{13}C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Key signals include the carbonyl carbons of the carboxylic acid and the Boc group (typically in the 160-185 ppm range), the quaternary and methyl carbons of the Boc group, and the distinct carbons of the thiazolidine ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The IR spectrum of **(S)-3-Boc-2-thiazolidinecarboxylic acid** is dominated by absorptions from the carboxylic acid and the carbamate (Boc) moieties.[6]

- O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm^{-1} region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]
- C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1710-1725 cm^{-1} , while the urethane C=O of the Boc group appears at a slightly lower frequency.[7][8]
- C-O Stretch: Absorptions corresponding to the C-O bonds of the carboxylic acid and Boc group are expected in the 1210-1320 cm^{-1} region.[9]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would correspond to the molecular ion plus a proton $[\text{M}+\text{H}]^+$ or other adducts. This provides a precise mass that should match the calculated exact mass of the molecule ($\text{C}_9\text{H}_{15}\text{NO}_4\text{S}$).

The relationship between these validation methods is crucial for ensuring scientific integrity.

Caption: Interconnected workflow for the physicochemical validation of **(S)-3-Boc-2-thiazolidinecarboxylic acid**.

Solubility Profile: Implications for Synthesis and Biological Assays

The solubility of a building block is a critical parameter that dictates its handling, reaction conditions, and formulation possibilities. While detailed quantitative data is sparse in public literature, qualitative assessments indicate that **(S)-3-Boc-2-thiazolidinecarboxylic acid** is generally insoluble in water but soluble in many organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane (DCM).^[10]

- **Relevance in Peptide Synthesis:** Solubility in solvents like DMF and DCM is essential for its use in Solid-Phase Peptide Synthesis (SPPS), where these are common reaction media. Poor solubility would necessitate larger solvent volumes or the use of chaotropic agents, complicating the synthesis process.
- **Relevance in Drug Development:** For biological screening, the compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted into aqueous buffer. Understanding its solubility limit in DMSO and its tendency to precipitate upon dilution is crucial for obtaining reliable bioassay data.

Protocol: Experimental Solubility Determination

This protocol provides a standardized method for assessing the solubility of the title compound in various solvents, a crucial step before its use in either synthesis or biological assays.

- **Preparation:** Dispense 1-2 mg of **(S)-3-Boc-2-thiazolidinecarboxylic acid** into separate, labeled 1.5 mL microcentrifuge tubes.
- **Solvent Addition:** To each tube, add a precise volume (e.g., 100 µL) of the test solvent (e.g., Water, Methanol, DCM, DMF, DMSO).
- **Equilibration:** Vortex each tube vigorously for 1-2 minutes. Allow the tubes to equilibrate at a controlled temperature (e.g., 25°C) for at least 1 hour to ensure saturation.
- **Observation:** Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any undissolved solid.

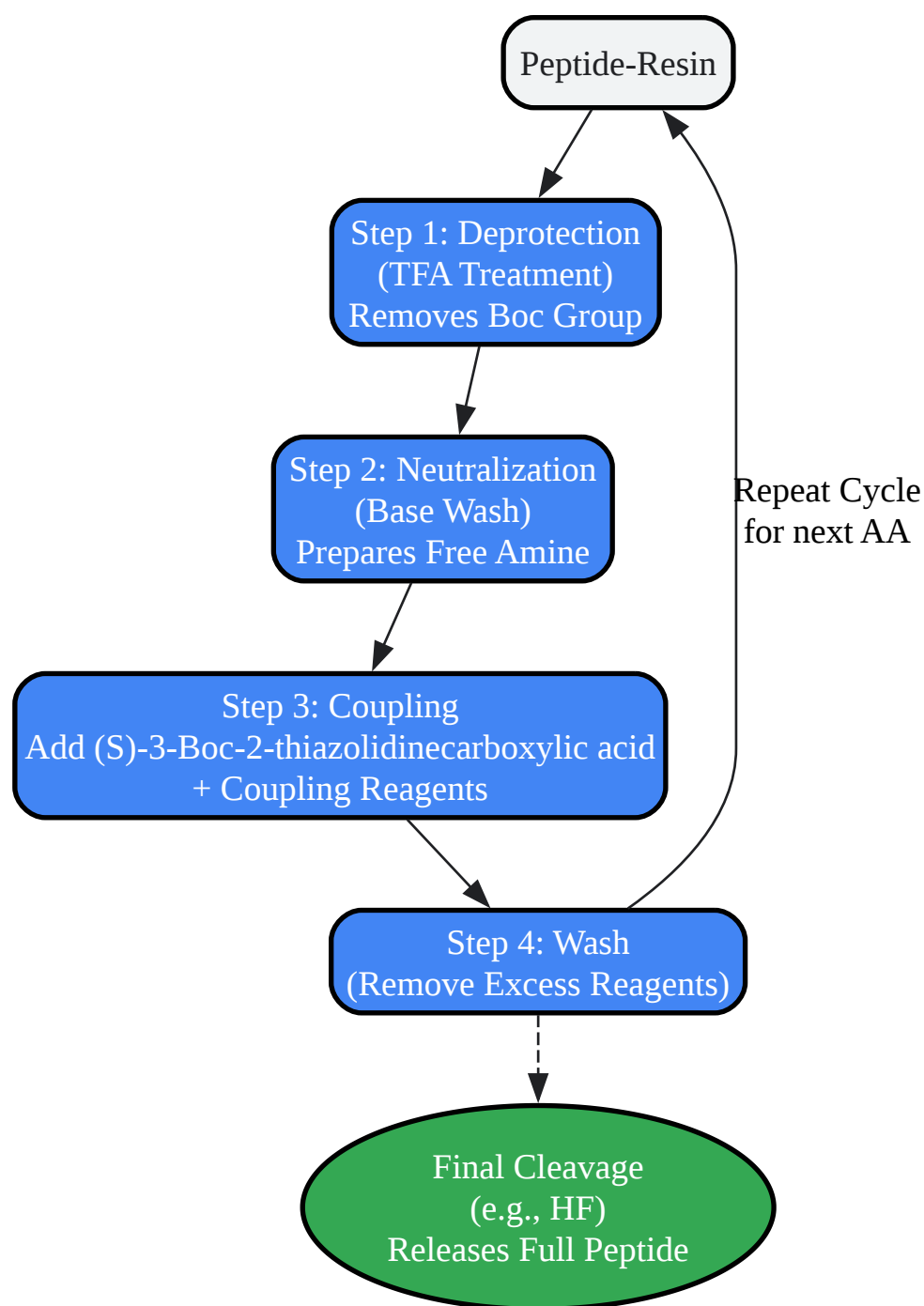
- **Analysis:** Carefully inspect the supernatant. If the solution is clear with no visible solid, the compound is considered soluble at that concentration. If a pellet is present, the compound is not fully soluble.
- **Quantification (Optional):** For a precise solubility value, the concentration of the saturated supernatant can be determined using a calibrated HPLC method.

Applications: Where Properties Dictate Function

The physicochemical characteristics of **(S)-3-Boc-2-thiazolidinecarboxylic acid** are directly linked to its primary applications.

Building Block in Peptide Synthesis

The Boc protecting group makes this compound ideally suited for Boc-based SPPS.^[11] The Boc group is stable under the basic conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.^[12]



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Caption: The iterative cycle of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Cysteine Prodrug Strategy

Thiazolidine-4-carboxylic acid derivatives have been investigated as prodrugs that can deliver L-cysteine in vivo.^{[13][14]} The underlying principle is that the thiazolidine ring is susceptible to

hydrolysis under physiological conditions (pH ~7.4), breaking open to release cysteine and a corresponding aldehyde or ketone. This strategy is used to increase systemic levels of cysteine, which can in turn boost levels of the critical endogenous antioxidant, glutathione.[15]
[16]

The stability of the ring, influenced by its substituents and the ambient pH, is a key physicochemical property governing its efficacy as a prodrug. The pKa of the carboxylic acid and the electron-donating/withdrawing nature of the N-substituent (in this case, Boc) modulate this stability.

Caption: Proposed mechanism for the release of L-cysteine from a thiazolidine prodrug scaffold.

Conclusion

(S)-3-Boc-2-thiazolidinecarboxylic acid is a specialized chemical entity whose value is defined by a distinct set of physicochemical properties. Its solid-state nature, defined melting point, and characteristic spectroscopic profile provide a robust framework for its identification and quality control. Its solubility in organic solvents underpins its utility in the highly controlled environment of peptide synthesis, while the inherent chemical nature of the thiazolidine ring presents opportunities for its application in prodrug design. For the researcher, scientist, or drug developer, a comprehensive grasp of these properties is not merely academic; it is the foundation upon which successful innovation is built.

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